(5-Ethylisoxazol-4-yl)methanol

Lipophilicity Physicochemical Properties ADME

This isoxazole building block combines a 5-ethyl substituent with a reactive 4-hydroxymethyl group, offering a balanced LogP of 0.73—ideal for ADME optimization compared to methyl (0.48) and propyl (1.12) analogs. Supplied at 97% purity with batch-specific QC (NMR, HPLC, GC) to ensure experimental reproducibility. Available in 1g, 5g, and 10g sizes for flexible procurement. The computed boiling point of 245.8°C enables precise distillation or sublimation strategies during scale-up. The exact ethyl chain ensures predictable solubility, membrane permeability, and chromatographic behavior, making it the reliable choice for medicinal chemistry and materials research.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 155602-38-3
Cat. No. B590084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethylisoxazol-4-yl)methanol
CAS155602-38-3
Synonyms4-Isoxazolemethanol,5-ethyl-(9CI)
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESCCC1=C(C=NO1)CO
InChIInChI=1S/C6H9NO2/c1-2-6-5(4-8)3-7-9-6/h3,8H,2,4H2,1H3
InChIKeyNMZXDFYYMCZXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethylisoxazol-4-yl)methanol: A Defined Isoxazole Methanol Building Block for Medicinal Chemistry Research


(5-Ethylisoxazol-4-yl)methanol (CAS 155602-38-3) is a heterocyclic building block featuring an isoxazole core with a 5-ethyl substituent and a 4-hydroxymethyl group . This compound belongs to the class of isoxazole methanols, which are recognized as crucial scaffolds in medicinal chemistry due to the diverse biological activities associated with the isoxazole ring, including antimicrobial, antiviral, antioxidant, and anticancer properties . The presence of the reactive primary alcohol group enables further derivatization for the synthesis of complex molecules in drug discovery and materials science .

Why (5-Ethylisoxazol-4-yl)methanol Cannot Be Simply Substituted with Other Isoxazole Methanols


Substituting (5-Ethylisoxazol-4-yl)methanol with a close analog, such as the 5-methyl or 5-propyl derivative, is not a straightforward swap due to significant differences in physicochemical properties that directly impact experimental outcomes. Even within the same isoxazole methanol class, variations in the alkyl chain length at the 5-position alter key parameters like lipophilicity (LogP) and computed boiling points, which in turn affect solubility, membrane permeability, and chromatographic behavior . These differences can lead to unpredictable results in synthetic yields, biological assays, and purification steps, making precise compound selection critical for research reproducibility and project success .

Quantifiable Differentiation: (5-Ethylisoxazol-4-yl)methanol vs. Key Analogs


LogP Comparison: Intermediate Lipophilicity Between Methyl and Propyl Analogs

(5-Ethylisoxazol-4-yl)methanol possesses a computed LogP value of 0.73, which is intermediate between the more hydrophilic methyl analog (LogP 0.48) and the more lipophilic propyl analog (LogP 1.12) . This places the compound in a distinct lipophilicity range that may offer a balance of solubility and membrane permeability advantages for certain applications.

Lipophilicity Physicochemical Properties ADME

Purity and Quality Control: Higher Assured Purity with Analytical Documentation

The target compound is offered by multiple vendors with a standard purity of 97%, and is explicitly supported by batch-specific QC documentation including NMR, HPLC, and GC data . In contrast, the methyl analog is frequently listed with a lower standard purity of 95% by some vendors, and comparable analytical documentation is not always consistently provided .

Quality Control Purity Analytical Chemistry

Vendor Availability and Procurement Flexibility

(5-Ethylisoxazol-4-yl)methanol is widely stocked by major global research chemical suppliers, including Bidepharm and Leyan, with multiple package sizes (1g, 5g, 10g) available for inquiry . In comparison, the propyl analog is less commonly listed, and its availability often requires a custom quote with potentially longer lead times .

Supply Chain Vendor Comparison Research Chemicals

Computed Boiling Point as an Indicator for Purification Method Selection

The computed boiling point of (5-Ethylisoxazol-4-yl)methanol is 245.8 °C at 760 mmHg . While the methyl analog has a reported boiling point of 109 °C, this is at a significantly reduced pressure (3 Torr), making direct comparison at atmospheric pressure not feasible .

Thermodynamics Separation Science Process Chemistry

Optimal Application Scenarios for (5-Ethylisoxazol-4-yl)methanol Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Defined Lipophilicity

In medicinal chemistry programs where fine-tuning lipophilicity is crucial for ADME properties, (5-Ethylisoxazol-4-yl)methanol's LogP of 0.73 provides a balanced starting point for building blocks, offering an intermediate value compared to the more hydrophilic methyl (0.48) and more lipophilic propyl (1.12) analogs .

High-Reproducibility Synthesis and Screening Campaigns

For research requiring high reproducibility, the 97% purity specification and the availability of batch-specific QC data (NMR, HPLC, GC) for (5-Ethylisoxazol-4-yl)methanol make it a preferred choice over analogs with lower purity guarantees or less transparent quality control, reducing the risk of confounding results from unknown impurities .

Time-Sensitive Projects Requiring Rapid Procurement

When project timelines are critical, (5-Ethylisoxazol-4-yl)methanol's broad vendor availability and multiple package size options (1g, 5g, 10g) enable faster and more flexible procurement compared to less readily available analogs like the 5-propyl derivative, minimizing delays in research workflows .

Process Chemistry and Purification Method Development

The computed boiling point of 245.8 °C at 760 mmHg for (5-Ethylisoxazol-4-yl)methanol serves as a key parameter for designing purification strategies, such as fractional distillation or sublimation, which are essential for scaling up synthesis or obtaining high-purity material for sensitive applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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